3-Bromothiophen-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

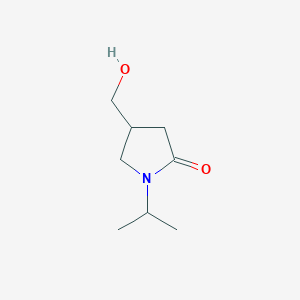

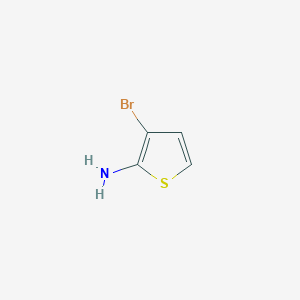

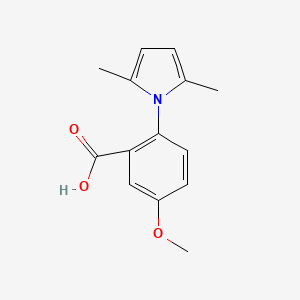

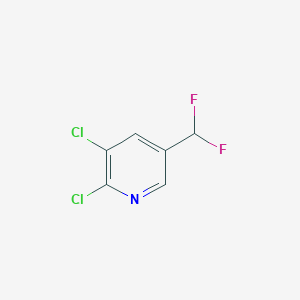

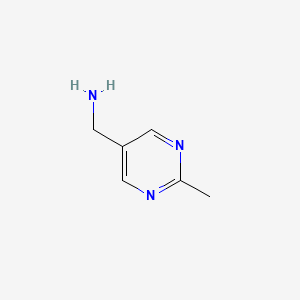

3-Bromothiophen-2-amine is a chemical compound with the molecular formula C4H4BrNS . It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

The synthesis of 3-Bromothiophen-2-amine involves various chemical reactions. For instance, it can be synthesized via Suzuki cross coupling of N - (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine with various arylboronic acids .Molecular Structure Analysis

The molecular structure of 3-Bromothiophen-2-amine is characterized by a bromine atom attached to the third carbon of a thiophene ring, and an amine group attached to the second carbon . The molecular weight of this compound is 178.05 g/mol .Chemical Reactions Analysis

3-Bromothiophen-2-amine participates in various chemical reactions. For example, it can undergo Suzuki cross coupling with various arylboronic acids . More research is needed to fully understand the range of reactions this compound can participate in.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromothiophen-2-amine include a molecular weight of 178.05 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . More detailed information about its physical and chemical properties would require further experimental analysis.Scientific Research Applications

3-Bromothiophen-2-amine: , also known as 2-Amino-3-bromothiophene, is a compound that has garnered interest in various scientific research fields due to its potential applications. Below are some of the unique applications across different areas of research:

Organic Synthesis

This compound is often used in organic synthesis, particularly in the formation of imine derivatives through cross-coupling reactions. These derivatives can serve as intermediates for further chemical transformations .

Medicinal Chemistry

Thiophene derivatives, including 3-Bromothiophen-2-amine, are explored for their biological activities. They are considered potential candidates for developing advanced compounds with diverse biological effects .

Material Science

In material science, thiophene-based polymers are synthesized for various applications, such as electronic devices. The compound can be used to introduce functional groups that alter the properties of these polymers .

Catalysis

The compound may also find use in catalysis, particularly in palladium-catalyzed reactions where it can act as a ligand or a reactant to facilitate chemical transformations .

Environmental Science

As an environmental science application, thiophene derivatives could be used in the development of sensors or assays for environmental monitoring due to their reactivity and ability to form complexes with metals .

Pharmaceutical Research

In pharmaceutical research, thiophene compounds are used as raw materials in the synthesis of various therapeutic agents, including anticancer and anti-atherosclerotic agents .

Mechanism of Action

Target of Action

3-Bromothiophen-2-amine, also known as 2-Amino-3-bromothiophene, is a thiophene-based compound . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . .

Mode of Action

It’s known that a variety of imine derivatives have been synthesized via suzuki cross-coupling of n-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids . This suggests that 3-Bromothiophen-2-amine may interact with its targets through a similar mechanism.

Biochemical Pathways

Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that 3-Bromothiophen-2-amine may affect multiple biochemical pathways related to these biological effects.

Result of Action

Given the known biological effects of thiophene derivatives , it’s plausible that 3-Bromothiophen-2-amine may have similar effects.

properties

IUPAC Name |

3-bromothiophen-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c5-3-1-2-7-4(3)6/h1-2H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNQVNWZDWLQLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617112 |

Source

|

| Record name | 3-Bromothiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromothiophen-2-amine | |

CAS RN |

774492-91-0 |

Source

|

| Record name | 3-Bromothiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)